molecular formula C15H20N2O2 B5338646 N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea

Cat. No.: B5338646
M. Wt: 260.33 g/mol
InChI Key: PNQTVNCUVVTPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea, commonly known as DPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPU is an inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain, inflammation, and temperature.

Scientific Research Applications

DPPU has been extensively studied for its potential applications in various fields, including pain management, inflammation, and neuroprotection. In preclinical studies, DPPU has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease.

Mechanism of Action

DPPU acts as a selective inhibitor of the N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea channel, which is involved in the perception of pain, inflammation, and temperature. This compound is expressed in sensory neurons and is activated by various stimuli, including heat, acidic pH, and capsaicin. By inhibiting this compound, DPPU can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
DPPU has been shown to have significant biochemical and physiological effects in animal models. In a study on rats with neuropathic pain, DPPU was found to reduce pain behavior and increase the threshold for mechanical and thermal stimuli. In another study on mice with inflammatory bowel disease, DPPU was found to reduce inflammation and improve intestinal function.

Advantages and Limitations for Lab Experiments

DPPU has several advantages for lab experiments, including its high potency and selectivity for N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea. However, DPPU also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DPPU, including its potential applications in cancer therapy, neurodegenerative diseases, and metabolic disorders. DPPU has been shown to have anticancer effects in animal models, and further studies are needed to investigate its potential as a cancer therapy. DPPU has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to investigate its potential as a neuroprotective agent. Finally, DPPU has been shown to have metabolic effects in animal models of obesity and diabetes, and further studies are needed to investigate its potential as a metabolic regulator.

Synthesis Methods

The synthesis of DPPU involves the reaction of 2-methoxyphenyl isocyanate with diethyl propargylmalonate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain DPPU in high yields. The chemical structure of DPPU is shown below:

Properties

IUPAC Name

1-(3-ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-10-8-9-11-13(12)19-4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQTVNCUVVTPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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